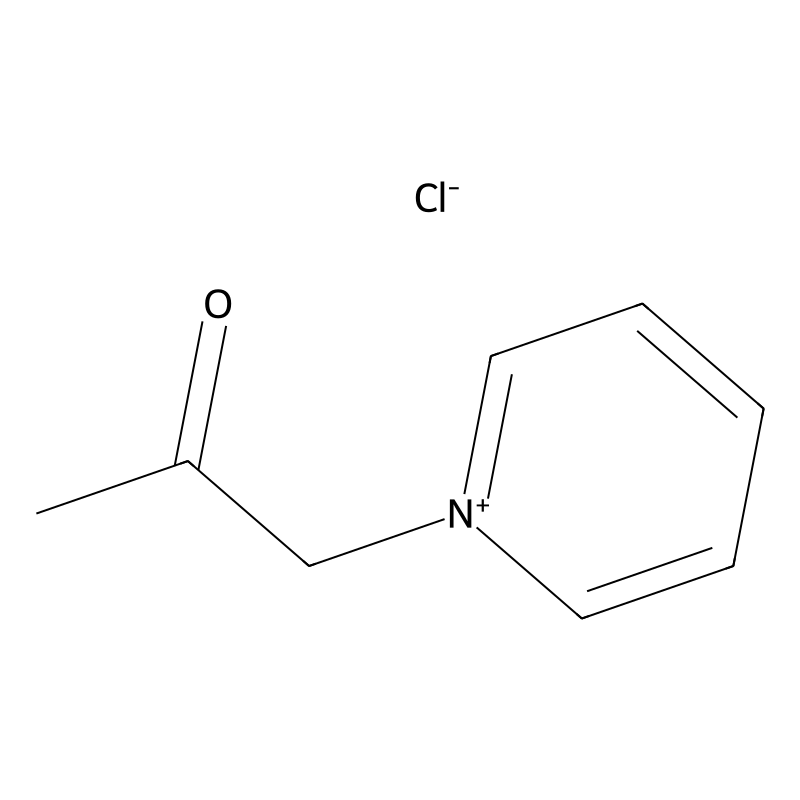1-Acetonylpyridinium Chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
1-Acetonylpyridinium Chloride (1-APCl) is a pyridinium salt with potential applications in various scientific fields. Research has focused on developing efficient synthetic routes for 1-APCl and characterizing its physicochemical properties. Studies have reported the synthesis of 1-APCl through the reaction of pyridine with ethyl acetoacetate in the presence of Lewis acids, followed by anion exchange with hydrochloric acid []. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the synthesized 1-APCl [, ].
Material Science Applications:
Research explores the potential of 1-APCl as a precursor for the synthesis of ionic liquids. Ionic liquids are salts with unique properties like high thermal stability, low volatility, and miscibility with various organic solvents. Studies have reported the synthesis of ionic liquids by reacting 1-APCl with different anions like bis(trifluoromethylsulfonyl)imide (Tf2N) and tetrafluoroborate (BF4) [, ]. These ionic liquids exhibit promising properties for applications in catalysis, electrochemistry, and separation processes [, ].
Antimicrobial Activity:
Limited research suggests that 1-APCl might possess some antimicrobial activity. A study reported the evaluation of 1-APCl against various bacterial and fungal strains. The results indicated moderate activity against some bacterial strains but no significant activity against fungal strains []. However, further research is needed to confirm and explore the potential applications of 1-APCl as an antimicrobial agent.
1-Acetonylpyridinium Chloride is an organic compound characterized by its pyridinium structure, which includes a ketone functional group. This compound is often represented by the chemical formula C₉H₈ClN and features a pyridine ring substituted with an acetonyl group (a carbonyl group adjacent to a methyl group). The presence of the chloride ion contributes to its classification as a quaternary ammonium salt. This compound is typically used in various chemical synthesis processes and has garnered attention for its potential biological activities.
- N-acylation Reactions: The acetonyl group can react with nucleophiles, leading to the formation of N-acylpyridinium ions, which are reactive intermediates in various organic syntheses .
- Electrophilic Substitution: The electron-deficient nature of the pyridinium nitrogen makes it susceptible to electrophilic attack, allowing for substitution reactions at the aromatic ring .
- Formation of Dihydropyridine Derivatives: When reacted with acetyl chloride, 1-acetonylpyridinium chloride can yield dihydropyridine derivatives, showcasing its versatility in synthetic organic chemistry .
1-Acetonylpyridinium Chloride can be synthesized through several methods:
- Direct Acylation of Pyridine: A common method involves the reaction of pyridine with acetyl chloride under controlled conditions. This reaction typically requires a catalyst such as triethylamine to facilitate the acylation process and neutralize the hydrochloric acid produced .
- Pyridine N-Oxides: Another approach utilizes pyridine N-oxides, which can react with acyl chlorides to form N-acyl derivatives, including 1-Acetonylpyridinium Chloride .
- Electrophilic Addition Reactions: The compound can also be synthesized through electrophilic addition reactions involving suitable reagents that introduce the acetonyl group into the pyridine ring.
1-Acetonylpyridinium Chloride finds applications in various fields:
- Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
- Antimicrobial Agents: Due to its biological activity, it can be explored for use in formulations aimed at combating bacterial infections.
- Catalysis: Its unique structure allows it to function as a catalyst or reagent in various organic reactions.
Several compounds share structural similarities with 1-Acetonylpyridinium Chloride. Here are a few notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Cetylpyridinium Chloride | Quaternary Ammonium Compound | Antiseptic properties; used in oral hygiene |
| N-Acetylpyridinium Ions | Pyridinium Salt | Reactive intermediates in organic synthesis |
| 1-Methylpyridinium Chloride | Quaternary Ammonium Compound | Used as a solvent and reagent in organic reactions |
Uniqueness
1-Acetonylpyridinium Chloride is unique due to its specific acetonyl substitution on the pyridine ring, which differentiates it from other pyridinium salts. Its distinct reactivity profile allows it to participate in specific chemical transformations that may not be possible for other similar compounds.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








